molecular formula C14H12INO4S B3454355 N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3454355
M. Wt: 417.22 g/mol
InChI Key: YWVHKJLCIGDAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a complex organic compound. Based on its name, it likely contains an iodophenyl group, a benzodioxine group, and a sulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and substitutions .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzodioxine ring (a type of aromatic ring with two oxygen atoms), an iodophenyl group (a phenyl ring with an iodine atom), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two amine groups) .

Mechanism of Action

The mechanism of action of this compound is not known. If it’s a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique physical or chemical properties, it could be studied for potential industrial applications .

Properties

IUPAC Name

N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO4S/c15-10-1-3-11(4-2-10)16-21(17,18)12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVHKJLCIGDAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
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N-(4-iodophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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